Welcome to the BenchChem Online Store!
molecular formula C15H14O2 B8651530 [1,1'-Biphenyl]-4-ol, 4'-(2-propenyloxy)- CAS No. 97344-30-4

[1,1'-Biphenyl]-4-ol, 4'-(2-propenyloxy)-

Cat. No. B8651530
M. Wt: 226.27 g/mol
InChI Key: YEVKAVZXLAYGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05747604

Procedure details

In a 1 L, three-necked, round bottom flask 4,4'-biphenol (40 g, 215 mmol) and potassium hydroxide (24 g, 430 mmol) were dissolved in 600 mL of absolute ethanol. The solution was warmed and allyl bromide (26 g, 215 mmol) was added. The reaction mixture was heated to reflux overnight, after which additional allyl bromide (13 g, 157 mmol) was added. The reaction mixture was refluxed for an additional 24 hours. The reaction mixture was cooled to room temperature and the solids were filtered. The filtrate was poured into distilled water (4 L) and then acidified with concentrated aqueous HCl. The solid product was filtered off and washed with a large amount of water and then dried. The product was purified by repeated recrystallization from ethanol. Product characterization included: m.p. 168°-170° C., 1H (200 MHz, CDCl3): 7.05 (m, 4H), 6.8 (m, 4H), 6.1 (m, 1H), 4.4 (m, 2H).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([OH:14])[CH:6]=[CH:5][C:4]([C:7]2[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=2)=[CH:3][CH:2]=1.[OH-].[K+].[CH2:17](Br)[CH:18]=[CH2:19]>C(O)C>[CH2:19]([O:14][C:1]1[CH:2]=[CH:3][C:4]([C:7]2[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=2)=[CH:5][CH:6]=1)[CH:18]=[CH2:17] |f:1.2|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C1=CC=C(C=C1)O)O
Name
Quantity
24 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
26 g
Type
reactant
Smiles
C(C=C)Br
Step Three
Name
Quantity
13 g
Type
reactant
Smiles
C(C=C)Br

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was warmed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for an additional 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
the solids were filtered
ADDITION
Type
ADDITION
Details
The filtrate was poured
DISTILLATION
Type
DISTILLATION
Details
into distilled water (4 L)
FILTRATION
Type
FILTRATION
Details
The solid product was filtered off
WASH
Type
WASH
Details
washed with a large amount of water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The product was purified
CUSTOM
Type
CUSTOM
Details
recrystallization from ethanol

Outcomes

Product
Name
Type
Smiles
C(C=C)OC1=CC=C(C=C1)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.